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Compound of Interest

4-Chloro-5-morpholino-2-
Compound Name: , -
nitroaniline

CAS No.: 87200-60-0

Cat. No.: B2845445

. J

Part 1: Executive Summary & Retrosynthetic
Analysis
Target Molecule Profile

» IUPAC Name: 4-Chloro-5-(morpholin-4-yl)-2-nitroaniline
e CAS Number: 87200-60-0
¢ Molecular Formula:

¢ Key Structural Features:

o

C1: Primary Amine (Electron Donor)

o

C2: Nitro Group (Strong Electron Withdrawing, Ortho to Amine)

[¢]

C4: Chlorine Atom (Weak Deactivator)

[¢]

C5: Morpholine Ring (Strong Electron Donor, Meta to Nitro)

Retrosynthetic Logic
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Direct nucleophilic aromatic substitution (

) on a precursor like 4,5-dichloro-2-nitroaniline typically fails to yield the target regioselectively.
In such a system, the chlorine at C4 (para to the nitro group) is significantly more activated than
the chlorine at C5. Reaction with morpholine would predominantly yield the 4-morpholino-5-
chloro isomer, which is the reverse of the target.

To achieve the 4-chloro-5-morpholino pattern, we must establish the morpholine-chlorine
relationship before introducing the final nitro group or utilize a metal-catalyzed coupling
strategy that overrides standard electronic bias.

Selected Pathway:The "Late-Stage Nitration" Route

» Scaffold Construction: Synthesize 3-Bromo-4-chloronitrobenzene via cooperative directing
effects.

» Regioselective Amination: Use Pd-catalyzed Buchwald-Hartwig amination to selectively
displace the bromine (over chlorine) with morpholine.

e Functional Group Manipulation: Reduce the nitro group to an aniline, protect it, and then
perform a directed nitration. The acetamide and morpholine groups will cooperatively direct
the incoming nitro group to the desired C2 position (C6 relative to the original amine).

Part 2: Detailed Synthesis Pathway
Phase 1: Scaffold Preparation

Objective: Synthesize 4-Chloro-3-morpholinonitrobenzene.

Step 1: Bromination of 4-Chloronitrobenzene

o Reagents: 4-Chloronitrobenzene,

(cat).

e Mechanism: Electrophilic Aromatic Substitution (EAS).[1]
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» Regiochemistry: The Nitro group (C1) directs meta (C3, C5). The Chlorine (C4) directs ortho
(C3, C5). Both groups cooperatively direct the incoming bromine to position 3.

e Protocol:

Dissolve 4-chloronitrobenzene (1.0 eq) in dichloroethane.

o

o Add

(0.05 eq) and heat to 60°C.

[¢]

Add bromine (1.1 eq) dropwise. Stir for 4 hours.

[e]

Workup: Quench with aqueous

, extract with DCM, and recrystallize from ethanol.

o

Product:3-Bromo-4-chloronitrobenzene.

Step 2: Selective Morpholine Coupling

» Reagents: 3-Bromo-4-chloronitrobenzene, Morpholine,

, BINAP,
, Toluene.

¢ Rationale: Standard

is risky due to potential displacement of the activated C4-Cl. Palladium catalysis (Buchwald-
Hartwig) prefers the C-Br bond oxidative addition over C-Cl, ensuring high regioselectivity for
position 3.

e Protocol:

o In a glovebox/inert atmosphere, combine 3-bromo-4-chloronitrobenzene (1.0 eq),

morpholine (1.2 eq),

(2.0 eq).

o Add
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(2 mol%) and BINAP (2 mol%) in dry toluene.

o Heat to 80°C for 12 hours.

o Workup: Filter through Celite, concentrate, and purify via silica gel chromatography
(Hexane/EtOAC).

o Product:4-Chloro-3-morpholinonitrobenzene.

Phase 2: Functionalization to Target

Objective: Convert the intermediate to 4-Chloro-5-morpholino-2-nitroaniline.

Step 3: Nitro Reduction[2]

» Reagents: Iron powder,

, Ethanol/Water (
reduction).

» Protocol:
o Suspend 4-chloro-3-morpholinonitrobenzene in EtOH:H20 (3:1).
o Add Fe powder (5.0 eq) and
(5.0 eq). Reflux for 2 hours.

o Product:4-Chloro-3-morpholinoaniline.

Step 4: N-Acetylation (Protection)
o Reagents: Acetic Anhydride (

), DCM, TEA.

o Rationale: Protecting the amine is crucial to prevent oxidation during nitration and to provide

steric bulk/directing effects.

e Protocol:
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o Dissolve aniline in DCM. Add TEA (1.5 eq).
o Add
(1.1 eq) at 0°C. Stir at RT for 1 hour.

o Product:N-(4-Chloro-3-morpholinophenyl)acetamide.

Step 5: Regioselective Nitration[3]

« Reagents:

(fuming),
, Acetic Acid.

e Mechanism: EAS.

o Regiochemistry Analysis:
o Acetamide (C1): Directs ortho (C2, C6).
o Morpholine (C3): Directs para (C6) and ortho (C2, C4-blocked).
o Chlorine (C4): Directs ortho (C3-blocked, C5).

o Convergence: Both the acetamide and morpholine groups strongly activate C6. Steric
hindrance from the morpholine ring disfavors C2.

o Note: In the final product numbering, C6 becomes C2.
e Protocol:

o Dissolve protected aniline in Acetic Acid. Cool to 0-5°C.

o Add mixture of fuming

/

dropwise.[4]
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o Stir at 0°C for 1 hour. Pour onto ice.

o Product:N-(4-Chloro-5-morpholino-2-nitrophenyl)acetamide.

Step 6: Deprotection

¢ Reagents:

(6M) or
(10%), Ethanol, Reflux.

e Protocol:
o Reflux the acetamide in ethanolic HCI for 2 hours.
o Neutralize with

. Filter the precipitate.

o Final Product:4-Chloro-5-morpholino-2-nitroaniline.

Part 3: Experimental Data & Process Parameters
Quantitative Summary Table
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Transformatio Critical . .
Step Reagents Typical Yield
n Parameter
Temp < 60°C to
1 Bromination avoid di- 85-90%
bromination
Inert

Morpholine, Pd

2 C-N Coupling . atmosphere; Br- 75-80%
ca

selectivity
Complete

3 Reduction reduction 90-95%
monitoring (TLC)

) Anhydrous

4 Protection - >95%
conditions
Temp <5°C

5 Nitration (Exothermic/Regi  65-75%
o control)

6 Hydrolysis pH neutralization  85-90%

Key Safety & Handling

 Nitration: The nitration step is highly exothermic.[4] Runaway reactions can occur if acid

addition is too fast. Maintain cooling jacket/ice bath throughout.

o Palladium Catalyst:

and phosphine ligands are air-sensitive. Handle in a glovebox or using Schlenk techniques.

o Waste: Brominated and chlorinated aromatics are toxic and persistent. Incinerate

halogenated waste separately.

Part 4: Pathway Visualization

The following diagram illustrates the logical flow and regiochemical strategy of the synthesis.
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Regiochemistry Logic at Step 5

4-Chloronitrobenzene

(Starting Material) Acetamide directs Ortho (Pos 2, 6)

Morpholine directs Para (Pos 6)

Br2, FeBr3, 60°C

3-Bromo-4-chloronitrobenzene
(Cooperative Bromination)

Convergence at Pos 6
(Becomes Pos 2 in final numbering)

Morpholine, Pd2(dba)3, BINAP
Selectivity: Br > Cl

4-Chloro-3-morpholinonitrobenzene
(Pd-Catalyzed Selective Coupling)

e, NH4ClI, EtOH/H20

4-Chloro-3-morpholinoaniline
(Nitro Reduction)

Ac20, TEA, DCM

N-(4-Chloro-3-morpholinophenyl)acetamide
(Protection)

HNO3, H2S04, 0°C
Directing: Ortho to NHAc, Para to Morph

N-(4-Chloro-5-morpholino-2-nitrophenyl)acetamide
(Regioselective Nitration)

HCI, EtOH, Reflux

4-Chloro-5-morpholino-2-nitroaniline
(Target Molecule)

Click to download full resolution via product page
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Caption: Step-by-step synthetic pathway highlighting the critical Pd-catalyzed regioselective
coupling and cooperative directing effects during nitration.

Part 5: References
o Regioselectivity in Halogenated Nitrobenzenes:

o Smith, M. B., & March, J. (2007).[5][6] March's Advanced Organic Chemistry: Reactions,
Mechanisms, and Structure. Wiley-Interscience. (Explains cooperative directing effects in
EAS).

o Source:
o Buchwald-Hartwig Amination Selectivity (Br vs CI):

o Wolfe, J. P., & Buchwald, S. L. (1999).[5] Scope and Limitations of the Pd-Catalyzed
Amination of Aryl Bromides. Journal of Organic Chemistry. (Establishes preference for Br
displacement over CI).

o Source:
¢ Nitration of Acetanilides:

o Olah, G. A, et al. (1978).[6][7] Nitration of acetanilide and derivatives. Journal of Organic
Chemistry. (Details conditions for ortho-nitration of protected anilines).

o Source:
¢ Synthesis of Morpholino-Nitroanilines (Analogous Protocols):

o BenchChem Protocols.Synthesis of N-(2-chloroethyl)-4-nitroaniline Derivatives. (Provides
background on morpholine ring formation and handling).

o Source:

o Target Molecule Data:
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o CAS 87200-60-0 Entry. ChemicalBook / PubChem. (Verifies chemical structure and
identifiers).

o Source:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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